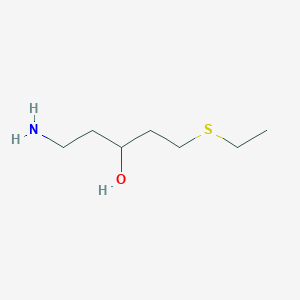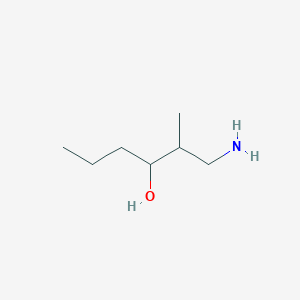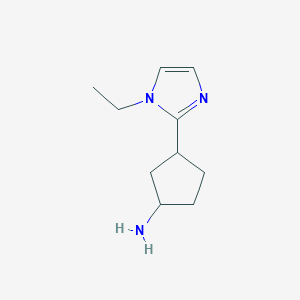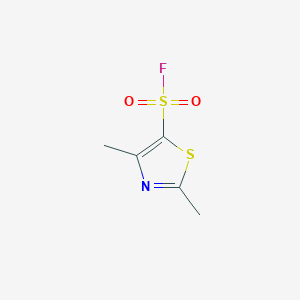
4-Amino-2-(azetidin-3-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(azetidin-3-yl)butan-2-ol is a compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol It is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom
Métodos De Preparación
The synthesis of 4-Amino-2-(azetidin-3-yl)butan-2-ol can be achieved through several routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Análisis De Reacciones Químicas
4-Amino-2-(azetidin-3-yl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and molecular iodine for catalysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of azetidin-2-ones with sodium borohydride can lead to the formation of 2,3-disubstituted 1-arylazetidines .
Aplicaciones Científicas De Investigación
4-Amino-2-(azetidin-3-yl)butan-2-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology and medicine, it serves as a structural analogue for 4-aminobutanoic acid (GABA), making it useful in the study of GABA receptors and related biological pathways .
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(azetidin-3-yl)butan-2-ol involves its interaction with molecular targets such as GABA receptors. As a structural analogue of GABA, it can modulate the activity of these receptors, influencing various biological pathways . The specific molecular targets and pathways involved depend on the context of its application, whether in research or therapeutic settings.
Comparación Con Compuestos Similares
4-Amino-2-(azetidin-3-yl)butan-2-ol can be compared with other similar compounds, such as (azetidin-3-yl)acetic acid and (3-arylazetidin-3-yl)acetates . These compounds share the azetidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
4-amino-2-(azetidin-3-yl)butan-2-ol |
InChI |
InChI=1S/C7H16N2O/c1-7(10,2-3-8)6-4-9-5-6/h6,9-10H,2-5,8H2,1H3 |
Clave InChI |
VHWVNEBDWBAOQN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)(C1CNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate](/img/structure/B13192097.png)











![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)
